Doxapram-d8 physical and chemical properties for researchers
Doxapram-d8 physical and chemical properties for researchers
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Doxapram-d8, a deuterated analog of the respiratory stimulant Doxapram. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its core properties, analytical methodologies, and mechanism of action.
Core Physical and Chemical Properties
Doxapram-d8 is a synthetic compound where eight hydrogen atoms in the Doxapram molecule have been replaced with deuterium. This isotopic labeling is primarily utilized in research for pharmacokinetic studies and as an internal standard in analytical assays.
| Property | Value | Source |
| Chemical Name | 1-Ethyl-4-[2-(morpholin-4-yl-d8)ethyl]-3,3-diphenyl-2-pyrrolidinone | MedChemExpress |
| Molecular Formula | C₂₄H₂₂D₈N₂O₂ | Calculated |
| Molecular Weight | 386.57 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | General property of Doxapram[1] |
| Solubility | Soluble in water, sparingly soluble in alcohol, and practically insoluble in ether.[1] | General property of Doxapram hydrochloride[1] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | MedChemExpress |
Experimental Protocols
Accurate and reproducible experimental data are crucial in research. The following section details standardized protocols for the analysis of Doxapram and its deuterated analogs.
Determination of Isotopic Purity by Mass Spectrometry
The isotopic purity of Doxapram-d8 is a critical parameter. High-resolution mass spectrometry (HRMS) is the preferred method for its determination.
Methodology:
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Sample Preparation: Dissolve a small, accurately weighed amount of Doxapram-d8 in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 µg/mL.
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Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
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Data Acquisition: Acquire the mass spectrum in the positive ion mode, scanning a mass range that encompasses the molecular ions of Doxapram and its isotopologues.
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Data Analysis:
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Identify the monoisotopic peak of the unlabeled Doxapram ([M+H]⁺) and the corresponding peak for Doxapram-d8 ([M+D₈+H]⁺).
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Calculate the isotopic purity by determining the relative abundance of the D8 isotopologue compared to the sum of all isotopologues (D0 to D8).
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Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust method for the quantification of Doxapram in various matrices.
Instrumentation and Conditions:
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HPLC System: A standard HPLC system equipped with a UV detector.
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Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer, pH 3.0) in an isocratic or gradient elution mode. A typical starting point is a ratio of 80:20 (buffer:acetonitrile).[2]
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Flow Rate: 1.0 mL/min.[2]
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Detection Wavelength: 210 nm.[2]
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Injection Volume: 20 µL.
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Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
Sample Preparation for Plasma:
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To 1 mL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
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Precipitate proteins by adding 2 mL of acetonitrile.
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Vortex the mixture for 1 minute.
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Centrifuge at 10,000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of Doxapram, particularly in biological samples.
Instrumentation and Conditions:
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GC-MS System: A gas chromatograph coupled to a mass spectrometer.
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Column: A capillary column suitable for amine analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Injection Mode: Splitless injection.
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Injector Temperature: 250°C.
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Oven Temperature Program:
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Initial temperature: 150°C, hold for 1 minute.
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Ramp to 280°C at 20°C/min.
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Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.
Sample Preparation for Plasma:
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To 1 mL of plasma, add an internal standard (Doxapram-d8 is ideal for the quantification of unlabeled Doxapram).
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Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of n-hexane and ethyl acetate).
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Separate the organic layer and evaporate it to dryness.
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Derivatize the residue if necessary to improve volatility and chromatographic properties, although Doxapram can often be analyzed directly.
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Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for injection.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of Doxapram-d8 and assessing the positions of deuterium labeling.
Methodology:
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¹H NMR: The ¹H NMR spectrum of Doxapram-d8 will show a significant reduction in the signals corresponding to the protons that have been replaced by deuterium, specifically in the morpholine ring. The remaining proton signals can be compared to the spectrum of unlabeled Doxapram for structural confirmation.
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¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The carbons attached to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling, confirming the locations of deuteration.
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²H NMR: A deuterium NMR spectrum will show signals corresponding to the deuterium atoms, providing direct evidence of their presence and chemical environment.
Mechanism of Action and Signaling Pathway
Doxapram acts as a respiratory stimulant by inhibiting specific potassium channels, primarily the TWIK-related acid-sensitive potassium (TASK) channels (TASK-1 and TASK-3).[1][3] This inhibition leads to a cascade of events resulting in increased respiratory drive.
The following diagram illustrates the proposed signaling pathway of Doxapram.
Caption: Doxapram-d8 signaling pathway in carotid body chemoreceptors.
Pathway Description:
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Inhibition of TASK Channels: Doxapram-d8 binds to and inhibits the function of TASK-1 and TASK-3 potassium channels located on the glomus cells of the carotid bodies.[1][3]
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Membrane Depolarization: The inhibition of potassium efflux leads to the depolarization of the glomus cell membrane.[4][5]
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Activation of Voltage-Gated Calcium Channels: The change in membrane potential activates voltage-gated calcium channels.[4][5]
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Increased Intracellular Calcium: Activation of these channels results in an influx of calcium ions, leading to a significant increase in the intracellular calcium concentration.[4][5]
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Neurotransmitter Release: The rise in intracellular calcium triggers the release of neurotransmitters, such as ATP and acetylcholine, from the glomus cells.
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Chemoreceptor Activation: These neurotransmitters stimulate afferent nerve fibers of the carotid sinus nerve.
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Respiratory Center Stimulation: The nerve signals are transmitted to the respiratory centers in the brainstem, primarily the medulla oblongata.
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Increased Respiration: This stimulation of the respiratory centers leads to an increase in the rate and depth of breathing.
References
- 1. The ventilatory stimulant doxapram inhibits TASK tandem pore (K2P) potassium channel function but does not affect minimum alveolar anesthetic concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrophotometric and reversed-phase high-performance liquid chromatographic method for the determination of doxophylline in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A1899, PK‐THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A1899, PK-THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
